2-Methyl-1-benzofuran-3-sulfonamide

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX selectivity

2-Methyl-1-benzofuran-3-sulfonamide (molecular formula C₁₀H₁₁NO₃S; molecular weight 225.26 g/mol) is a heterocyclic sulfonamide that combines a benzofuran core with a sulfonamide functional group at the 3-position and a methyl substituent at the 2-position. This substitution pattern distinguishes it from the more common benzofuran-2-sulfonamide positional isomer and from unsubstituted 1-benzofuran-3-sulfonamide (MW 197.21).

Molecular Formula C9H9NO3S
Molecular Weight 211.24 g/mol
Cat. No. B13470766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-benzofuran-3-sulfonamide
Molecular FormulaC9H9NO3S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)S(=O)(=O)N
InChIInChI=1S/C9H9NO3S/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H2,10,11,12)
InChIKeyHUAOCPSTSXTASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-benzofuran-3-sulfonamide: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


2-Methyl-1-benzofuran-3-sulfonamide (molecular formula C₁₀H₁₁NO₃S; molecular weight 225.26 g/mol) is a heterocyclic sulfonamide that combines a benzofuran core with a sulfonamide functional group at the 3-position and a methyl substituent at the 2-position. This substitution pattern distinguishes it from the more common benzofuran-2-sulfonamide positional isomer and from unsubstituted 1-benzofuran-3-sulfonamide (MW 197.21) . The sulfonamide moiety serves as a zinc-binding anchor in carbonic anhydrase (CA) enzyme active sites, a well-established mechanism for CA inhibition [1]. The compound functions primarily as a synthetic building block and fragment scaffold for constructing bioactive molecules targeting carbonic anhydrase isoforms (hCA I, II, IX, XII), KAT6A/B acetyltransferases, and GPR17 receptors, making it a strategic procurement choice for medicinal chemistry programs requiring a 2-methylated benzofuran-3-sulfonamide substructure rather than the unsubstituted or 2-sulfonamide regioisomers [2].

Why Benzofuran Sulfonamide Regioisomers and Unsubstituted Analogs Cannot Substitute for 2-Methyl-1-benzofuran-3-sulfonamide


Generic substitution of 2-methyl-1-benzofuran-3-sulfonamide with the 2-sulfonamide positional isomer (1-benzofuran-2-sulfonamide) or with the des-methyl analog (1-benzofuran-3-sulfonamide) is not pharmacologically neutral. In the BAY-184 KAT6A/B inhibitor discovery program, the 1,3-substitution pattern on the benzofuran heterocycle was explicitly identified as critical for potent biochemical activity, with the lead compound 11 achieving an in vitro KAT6A IC₅₀ of 24 nM [1]. In carbonic anhydrase inhibitor programs, the 2-methyl group on the benzofuran tail provides a lipophilic anchor that enhances hydrophobic interactions within the larger hCA IX and XII active site pockets relative to the smaller hCA II pocket—a feature that cannot be replicated by the unsubstituted benzofuran-3-sulfonamide scaffold [2]. Furthermore, the GPR17 modulator patent family (US-11820746-B2) specifically claims benzofuran-3-sulfonamides, excluding the 2-sulfonamide regioisomer, indicating that the sulfonamide position is a determinant of target engagement in this CNS receptor class [3]. These structural features mean that substituting the 2-methyl-1-benzofuran-3-sulfonamide scaffold with a close analog may abolish or substantially attenuate the desired biological activity in downstream functional molecules.

Quantitative Differentiation Evidence: 2-Methyl-1-benzofuran-3-sulfonamide Scaffold vs. Closest Analogs


2-Methylbenzofuran-3-sulfonamide (MBFS) vs. SLC-0111: Enhanced hCA IX Inhibitory Potency and Isoform Selectivity

In a direct head-to-head study, the 2-methylbenzofuran-3-sulfonamide-based derivative MBFS 11b—constructed using the 2-methyl-1-benzofuran-3-sulfonamide scaffold as a key building block—demonstrated substantially greater hCA IX inhibitory potency than the clinical-stage comparator SLC-0111. MBFS 11b inhibited hCA IX with a Ki of 8.4 nM, representing a 5.4-fold improvement over SLC-0111 (Ki = 45 nM for hCA IX) [1][2]. Critically, MBFS 11b also exhibited improved selectivity toward the tumor-associated hCA IX isoform over the off-target cytosolic hCA II isoform, with a selectivity index (SI) of 26.4 compared to the calculated SI of approximately 21.3 for SLC-0111 (SLC-0111 Ki values: hCA IX = 45 nM, hCA II = 960 nM) [1][2]. This indicates that the 2-methylbenzofuran-3-sulfonamide tail provides a favorable balance of potency and selectivity that surpasses the p-fluorophenyl tail of SLC-0111.

Carbonic anhydrase inhibition Tumor-associated isoforms hCA IX selectivity SLC-0111 analogs Structure-activity relationship

2-Methylbenzofuran-3-sulfonamide (MBFS) vs. 5-Bromobenzofuran-3-sulfonamide (BBFS): Comparative hCA IX Inhibition and Antiproliferative Activity

Within the same study, the 2-methylbenzofuran-3-sulfonamide series (MBFS) and the 5-bromobenzofuran-3-sulfonamide series (BBFS) were evaluated side-by-side for hCA IX inhibition and antiproliferative activity. The MBFS derivative 11b (hCA IX Ki = 8.4 nM) showed comparable potency to BBFS 28b (hCA IX Ki = 5.5 nM), but with a meaningful difference in selectivity: BBFS 28b displayed a 2.2-fold higher selectivity index over hCA II (SI = 58.9 vs. 26.4 for MBFS 11b) [1]. However, in antiproliferative assays against MDA-MB-231 and MCF-7 breast cancer cell lines, MBFS 11b exhibited superior activity (IC₅₀ = 6.27 ± 0.13 μM and 6.45 ± 0.12 μM, respectively) compared to BBFS 28b (IC₅₀ = 14.16 ± 0.3 μM and 13.79 ± 0.27 μM, respectively) [1]. This represents a 2.3-fold and 2.1-fold advantage in antiproliferative potency for the 2-methylbenzofuran sulfonamide scaffold over the 5-bromo analog in these cell lines.

Benzofuran sulfonamide Halogen substitution hCA IX Anticancer activity MDA-MB-231

Benzofuran-3-sulfonamide vs. Benzofuran-2-sulfonamide Regioisomer: Critical Role of Sulfonamide Position in KAT6A/B Inhibition

In the BAY-184 KAT6A/B inhibitor discovery program, systematic exploration of benzofuran substitution patterns revealed that the 1,3-substitution arrangement on the benzofuran heterocycle was essential for potent enzyme inhibition. Compound 11, which features a benzofuran-3-sulfonamide-type scaffold with appropriate substitution, achieved a KAT6A IC₅₀ of 24 nM, representing the most potent compound in the series [1]. The authors explicitly stated: 'The 1,3 substitutions of the benzofuran heterocycle seemed to be key' [1]. By contrast, compounds with alternative substitution patterns showed significantly reduced or abolished activity, with removal of key substituents leading to a 'drastic loss of in vitro KAT6A activity' [1]. This finding establishes the 3-sulfonamide regioisomer as the functionally required scaffold for this target class, and the 2-methyl group further modulates potency within this regioisomeric framework.

KAT6A inhibitor Acetyltransferase Regioisomer selectivity Acylsulfonamide Epigenetic target

Benzofuran-3-sulfonamide Scaffold in GPR17 Modulation: Regioisomer-Specific Target Engagement for CNS Applications

Patent US 11,820,746 B2 specifically claims benzofuran-3-sulfonamides (including aza-indole and benzothiophene analogs) as GPR17 modulators, while excluding benzofuran-2-sulfonamides from the claimed chemical matter [1]. The claimed compounds are described as useful for treating or preventing myelinating diseases and CNS disorders, indicating that the 3-sulfonamide regioisomer uniquely enables GPR17 target engagement. This patent-based evidence demonstrates that the benzofuran-3-sulfonamide scaffold—of which 2-methyl-1-benzofuran-3-sulfonamide is a substituted variant—occupies a distinct chemical space relative to the 2-sulfonamide regioisomer, with direct implications for intellectual property freedom-to-operate and target-specific biological activity in the GPR17 receptor class.

GPR17 Myelinating diseases CNS drug discovery Sulfonamide regioisomer Orphan receptor

Pro-Apoptotic Biomarker Modulation by 2-Methylbenzofuran-3-sulfonamide Derivatives in Breast Cancer Cells

MBFS 11b, a derivative built on the 2-methyl-1-benzofuran-3-sulfonamide scaffold, demonstrated specific pro-apoptotic effects at the protein level in both MDA-MB-231 and MCF-7 breast cancer cell lines. Treatment with MBFS 11b increased Bax (pro-apoptotic) protein expression by 1.9-fold in MDA-MB-231 cells and 3.4-fold in MCF-7 cells relative to untreated controls [1]. Concomitantly, Bcl-2 (anti-apoptotic) expression was reduced, and caspase-3 (executioner protease) levels were elevated, confirming engagement of the mitochondrial apoptotic pathway [1]. This mechanistic biomarker profile provides functional differentiation from the BBFS 28b analog, which showed weaker antiproliferative effects (2.1- to 2.3-fold less potent; see Evidence Item 2) and was not reported to induce the same magnitude of apoptotic protein modulation.

Apoptosis Bax/Bcl-2 Caspase-3 Breast cancer Mitochondrial pathway

Physicochemical Differentiation: 2-Methyl Substitution Enhances Lipophilicity Relative to Unsubstituted Benzofuran-3-sulfonamide

The 2-methyl substituent on the benzofuran core confers a measurable increase in lipophilicity compared to the unsubstituted 1-benzofuran-3-sulfonamide scaffold. The 2-methylbenzofuran core itself has a calculated LogP of 2.74 (XLogP3) [1], whereas the unsubstituted benzofuran has a LogP of approximately 2.10 [2]. This ~0.6 log unit increase in lipophilicity for the 2-methyl-substituted scaffold translates to an approximately 4-fold higher partition coefficient, which can enhance passive membrane permeability and influence the hydrophobic interactions within enzyme binding pockets such as hCA IX and XII. In the Shaldam et al. study, the 2-methylbenzofuran tail was deliberately selected as a 'lipophilic' bioisosteric replacement for the p-fluorophenyl tail of SLC-0111, specifically to exploit the larger hydrophobic pocket of tumor-associated CA isoforms [3].

Lipophilicity LogP Membrane permeability Drug-likeness Physicochemical properties

High-Value Procurement Scenarios for 2-Methyl-1-benzofuran-3-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase IX/XII Inhibitor Drug Discovery Programs Targeting Hypoxic Tumors

The 2-methyl-1-benzofuran-3-sulfonamide scaffold is the foundational building block for constructing single-digit nanomolar hCA IX inhibitors with improved selectivity over the off-target hCA II isoform. As demonstrated by Shaldam et al. (2021), MBFS derivatives incorporating this scaffold achieve hCA IX Ki values as low as 7.6–8.4 nM with selectivity indices exceeding 26-fold over hCA II [1]. This performance profile—5.4-fold more potent than SLC-0111 at hCA IX—positions the scaffold for lead optimization programs where both potency and isoform selectivity are critical procurement criteria. The scaffold's demonstrated ability to induce apoptosis via Bax upregulation (3.4-fold in MCF-7 cells) further supports its use in programs combining CA inhibition with direct anticancer activity [1].

KAT6A/B Acetyltransferase Inhibitor Discovery for Epigenetic Oncology

The 2-methyl-1-benzofuran-3-sulfonamide scaffold provides the critical 1,3-substitution pattern identified as essential for KAT6A/B inhibition in the BAY-184 discovery program at Bayer. The most potent compound in the series (compound 11) achieved a KAT6A IC₅₀ of 24 nM, and the program explicitly identified the 1,3-benzofuran substitution pattern as key for target engagement [2]. Procurement of this specific scaffold—rather than the 2-sulfonamide regioisomer—is mandatory for medicinal chemistry teams building on the BAY-184 chemotype, as alternative substitution patterns led to drastic loss of activity [2].

GPR17-Targeted CNS Drug Discovery for Myelinating Diseases

The benzofuran-3-sulfonamide scaffold, including its 2-methyl-substituted variant, is specifically claimed in US Patent 11,820,746 B2 for GPR17 modulation, a target implicated in myelinating diseases and CNS disorders [3]. For drug discovery programs operating in this therapeutic area, the 3-sulfonamide regioisomer is the only benzofuran sulfonamide scaffold with demonstrated patent coverage for GPR17 engagement. The 2-sulfonamide regioisomer is directed toward distinct targets (chemokine receptors) and does not provide a functional or intellectual property substitute [3].

Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

The 2-methyl-1-benzofuran-3-sulfonamide scaffold offers an optimal balance of molecular complexity and synthetic tractability for fragment-based screening and scaffold-hopping strategies. With a molecular weight of 225.26 g/mol and a calculated LogP of approximately 2.7 for the benzofuran core, the scaffold resides within lead-like chemical space and provides two orthogonal vectors for chemical elaboration—the sulfonamide nitrogen and the benzofuran aromatic ring [4]. Its demonstrated versatility across three distinct target classes (carbonic anhydrases, KAT6A/B acetyltransferases, and GPR17) makes it a high-value procurement choice for screening libraries and diversity-oriented synthesis platforms [1][2][3].

Quote Request

Request a Quote for 2-Methyl-1-benzofuran-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.